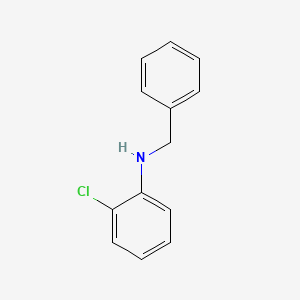

Benzenemethanamine, N-(2-chlorophenyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

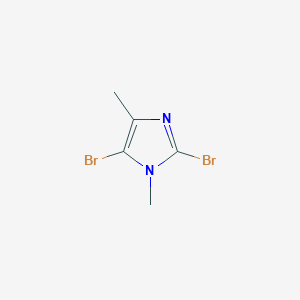

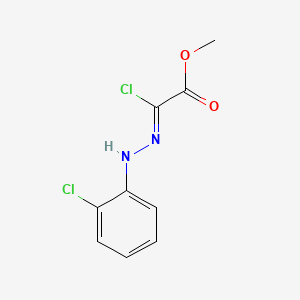

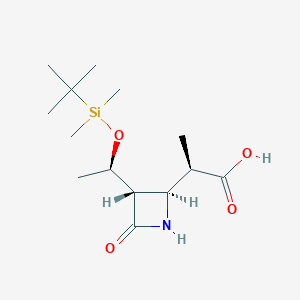

Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-, also known as 2-Chloro-N-phenylethanamine or 2C-C, is a phenethylamine compound. It contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine (aromatic) .

Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- contains total 29 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s) and 1 imine(s) (aromatic) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .科学的研究の応用

Environmental and Toxicological Studies

A notable area of research involving chemicals similar to “Benzenemethanamine, N-(2-chlorophenyl)-” includes the study of chlorophenols (CPs), which have been identified as significant environmental pollutants due to their persistence and toxicity. Although the direct research on Benzenemethanamine, N-(2-chlorophenyl)- is not available, insights can be drawn from related studies on chlorophenols and chlorobenzenes, compounds that share structural similarities or are within the same chemical family, showcasing the broader implications and applications in scientific research.

Environmental Impact of Chlorophenols : Chlorophenols are recognized for their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights their formation through incomplete combustion and several other pathways, contributing to environmental pollution. The study provides a detailed review of the concentrations, reaction pathways, and implications for air pollution control devices in MSWI operations (Peng et al., 2016).

Remediation of Chlorophenols : The degradation of chlorinated phenols through zero-valent iron and iron-based bimetals has been extensively reviewed, focusing on the mechanisms and effectiveness of these methods in dechlorination and removal. This research underscores the potential for remediation techniques in mitigating the environmental and toxicological impact of such compounds (Gunawardana et al., 2011).

Toxic Effects and Mechanisms in Fish : The toxicological effects of chlorophenols on aquatic life, particularly fish, have been summarized, highlighting the oxidative stress, immune system disruption, endocrine disruption, and potential carcinogenic effects caused by these compounds. This comprehensive review provides insights into the mechanisms of toxicity, offering a basis for understanding the environmental impact and risks associated with chlorophenols (Ge et al., 2017).

特性

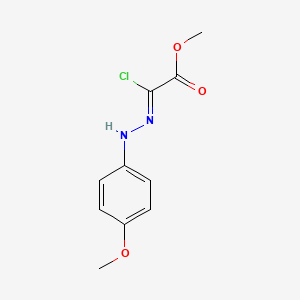

IUPAC Name |

N-benzyl-2-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIRIFJATWTRKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437201 |

Source

|

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-(2-chlorophenyl)- | |

CAS RN |

98018-66-7 |

Source

|

| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)